

C21H25FN2O3 HPLC and GC-MS analysis protocols

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Compound of Interest

Compound Name: C21H25FN2O3

Cat. No.: B7458375

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Comprehensive Analysis Protocol: C21H25FN2O3

Target Analytes: Hydroxyfluanisone (Pharma Impurity/Metabolite) & Ocfentanil Metabolites (Forensic Target) Methodologies: HPLC-UV/MS & GC-MS (Derivatized)

Abstract & Application Scope

This application note details the analytical protocols for the detection and quantification of compounds with the molecular formula **C21H25FN2O3** (MW: 372.44 g/mol). This formula represents critical bioactive entities in two distinct fields:

- **Pharmaceutical Analysis:** 2-Hydroxyfluanisone (CAS 51037-51-5), a primary metabolite and process impurity of the antipsychotic Fluanisone.
- **Forensic Toxicology:** Hydroxylated metabolites of the synthetic opioid Ocfentanil, often identified in post-mortem or DUID (Driving Under the Influence of Drugs) samples.

Given the polar nature of the "O3" functionality (hydroxyl/N-oxide groups), this guide prioritizes Solid Phase Extraction (SPE) for matrix cleanup and Derivatization-GC-MS to ensure thermal stability and sensitivity.

Chemical Properties & Analytical Challenges



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Sample Preparation Protocol (Biological Matrices)

Objective: Isolate basic lipophilic metabolites from plasma/urine while removing protein and phospholipid interferences.

Mixed-Mode Cation Exchange (MCX) SPE

This is the gold standard for basic drugs (piperazines/fentanyl) to ensure high recovery (>85%).

- Pre-treatment: Dilute 500 μ L Plasma/Urine 1:1 with 4% H₃PO₄ (aq). Vortex.
- Conditioning:
 - 2 mL Methanol.
 - 2 mL Water.
- Loading: Load pre-treated sample at 1 mL/min.

- Washing:
 - Wash 1 (Aqueous): 2 mL 2% Formic Acid (removes proteins/salts).
 - Wash 2 (Organic): 2 mL Methanol (removes neutral lipids/matrix). Note: The basic analyte remains bound to the sorbent via ionic interaction.
- Elution: 2 mL 5% Ammonium Hydroxide in Methanol. (High pH neutralizes the analyte, breaking the ionic bond).
- Reconstitution: Evaporate to dryness under N₂ at 40°C. Reconstitute in:
 - For HPLC: 200 µL Mobile Phase A/B (90:10).
 - For GC-MS: 50 µL Ethyl Acetate (proceed to derivatization).

HPLC-UV/MS Analysis Protocol

System: Agilent 1290 Infinity II or Waters Acquity UPLC Detector: UV-DAD (245 nm) / MS (ESI+)

Chromatographic Conditions[1][2][3][4][5][6][7][8][9][10][11][12]

- Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 3.0 x 100 mm, 1.8 µm.
 - Reasoning: End-capping reduces silanol interactions with the basic piperazine nitrogen, improving peak symmetry.
- Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
- Mobile Phase B: Acetonitrile (LC-MS Grade).
- Flow Rate: 0.4 mL/min.
- Column Temp: 40°C.

Gradient Program



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MS Detection (ESI Positive)[3]

- Source: Electrospray Ionization (ESI+).
- Scan Mode: MRM (Multiple Reaction Monitoring) for quantitation.[1]
- Precursor Ion: 373.2 [M+H]⁺.
- Product Ions (Hydroxyfluanisone):
 - Quantifier: 123.0 (Fluorobenzoyl cation).
 - Qualifier: 209.1 (Methoxyphenyl-piperazine moiety).
- Product Ions (Ocfentanil Metabolite):
 - Quantifier: 188.1 (Phenylethyl-piperidine core).
 - Qualifier: 105.0 (Fluorobenzoyl).

GC-MS Analysis Protocol (Derivatized)

System: Agilent 7890B GC / 5977B MSD Requirement: Derivatization is mandatory for **C21H25FN2O3** to cap the polar -OH group.

Derivatization Procedure (Silylation)

- Take the dried SPE extract (from Step 3.1).
- Add 50 μ L MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
- Add 50 μ L Ethyl Acetate (anhydrous).
- Incubate at 60°C for 30 minutes.
 - Mechanism:[\[2\]](#)[\[3\]](#)[\[4\]](#) Replaces the active proton on the -OH group with a Trimethylsilyl (TMS) group (-Si(CH₃)₃), increasing volatility and thermal stability.
 - Resulting Mass: 372 + 72 (TMS) - 1 (H) = 443 Da.

GC Parameters[\[3\]](#)[\[4\]](#)[\[6\]](#)[\[8\]](#)[\[9\]](#)[\[12\]](#)

- Inlet: Splitless mode, 260°C.
- Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
- Column: DB-5MS UI (30 m x 0.25 mm x 0.25 μ m).
- Oven Program:
 - Initial: 100°C (hold 1 min).
 - Ramp: 20°C/min to 280°C.
 - Hold: 280°C for 5 min.
 - Total Run Time: ~15 min.

MS Detection (EI Source)

- Source Temp: 230°C.
- Quad Temp: 150°C.
- Ionization: Electron Impact (70 eV).[\[3\]](#)

- SIM Mode (Selected Ion Monitoring):
 - Target m/z: 443 (Molecular Ion of TMS derivative).
 - Fragment 1: 123 (Fluorobenzoyl).
 - Fragment 2: 73 (TMS group).

Analytical Workflow & Logic Map



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Figure 1: Decision tree for the extraction and instrumental analysis of **C21H25FN2O3**, highlighting the critical derivatization step for GC-MS.

Validation & Troubleshooting



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References

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